molecular formula C9H12ClN3O3S2 B3000557 Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 391874-90-1

Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B3000557
CAS No.: 391874-90-1
M. Wt: 309.78
InChI Key: ZLCNULJGYZEENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C9H12ClN3O3S2 and its molecular weight is 309.78. The purity is usually 95%.
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Scientific Research Applications

α-Glucosidase Inhibitors in Diabetes Treatment

Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate and its derivatives have been studied for their potential in treating type 2 diabetes through α-glucosidase inhibition. A study conducted by Saeedi et al. (2020) synthesized various 5-arylisoxazole-1,3,4-thiadiazole hybrids, including compounds related to this compound. These compounds showed promising α-glucosidase inhibitory activity, indicating potential as efficient scaffolds in anti-diabetic drug discovery (Saeedi et al., 2020).

Cytotoxic Agents in Cancer Research

In the realm of cancer research, derivatives of this compound have been explored for their cytotoxic properties. Almasirad et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives, including ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and evaluated their antitumor activities against various human tumor cell lines. The compound 5f showed significant inhibitory effects, suggesting its potential as a cytotoxic agent (Almasirad et al., 2016).

Fungicidal Activity for Agricultural Applications

Furthermore, the potential of thiadiazole derivatives in agriculture, particularly as fungicides, has been investigated. Chen et al. (2000) studied the fungicidal activity of various thiadiazole derivatives against rice sheath blight, a major disease affecting rice crops. They found that certain thiadiazole compounds demonstrated high fungicidal activity, indicating their potential use in agricultural pest control (Chen et al., 2000).

Anti-Inflammatory and Analgesic Agents

Additionally, thiadiazole derivatives have been explored for their anti-inflammatory and analgesic properties. Shkair et al. (2016) synthesized a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles and evaluated them as anti-inflammatory and analgesic agents. The results suggested that certain compounds exhibited significant activities, providing a basis for further research in this area (Shkair et al., 2016).

Antimicrobial Agents

Lastly, the antimicrobial potential of thiadiazole derivatives has been a subject of research. Sah et al. (2014) synthesized compounds based on 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and assessed their antimicrobial activity against various bacterial and fungal strains. The findings indicated moderate activity of these compounds, highlighting their potential as antimicrobial agents (Sah et al., 2014).

Properties

IUPAC Name

ethyl 2-[[5-(3-chloropropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3S2/c1-2-16-7(15)5-17-9-13-12-8(18-9)11-6(14)3-4-10/h2-5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCNULJGYZEENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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